(1-Cyclobutylpyrazol-4-yl)boronic acid
Description
Nomenclature and Structural Characteristics
This compound, formally designated by the International Union of Pure and Applied Chemistry nomenclature as this compound, possesses the molecular formula C₇H₁₁BN₂O₂ and exhibits a molecular weight of 165.99 grams per mole. The compound's structure features a pyrazole ring system substituted at the nitrogen-1 position with a cyclobutyl group and at the carbon-4 position with a boronic acid functional group. The canonical Simplified Molecular Input Line Entry System representation of this compound is documented as B(C1=CN(N=C1)C2CCC2)(O)O, which clearly delineates the connectivity between the boronic acid moiety and the substituted pyrazole ring.
The structural characteristics of this compound reflect the fundamental properties of boronic acids as organic compounds containing a carbon-boron bond along with two hydroxyl groups. The boron atom in this molecule maintains its characteristic trigonal planar geometry with sp² hybridization, possessing a vacant p orbital that contributes to the compound's Lewis acidic properties. The pyrazole ring system introduces additional electronic complexity through its nitrogen atoms, which can participate in coordination interactions and influence the overall reactivity profile of the molecule.
The compound is known by several synonymous designations including 1-(Cyclobutyl)-1H-pyrazole-4-boronic acid and is associated with the Chemical Abstracts Service registry number 1443112-54-6. The International Chemical Identifier representation provides a standardized method for describing the compound's structure: InChI=1S/C7H11BN2O2/c11-8(12)6-4-9-10(5-6)7-2-1-3-7/h4-5,7,11-12H,1-3H2. This structural notation system enables precise identification and computational analysis of the molecule across different chemical databases and research platforms.
Table 1: Structural and Physical Properties of this compound
Historical Development in Boronic Acid Chemistry
The development of this compound and related compounds builds upon a rich historical foundation in organoboron chemistry that traces its origins to the pioneering work of Edward Frankland in 1860. Frankland's initial preparation of ethylboronic acid through a two-stage process involving diethylzinc and triethyl borate established the fundamental synthetic principles that continue to influence contemporary boronic acid chemistry. This early work demonstrated the feasibility of forming stable carbon-boron bonds and provided the conceptual framework for the subsequent development of more complex boronic acid derivatives.
The historical trajectory of boronic acid chemistry experienced a transformative period with the development of the Suzuki-Miyaura coupling reaction in 1979. This palladium-catalyzed cross-coupling methodology, which enables the formation of carbon-carbon bonds between organoboron compounds and organic halides, revolutionized the synthetic utility of boronic acids and established them as indispensable reagents in organic synthesis. The recognition of this contribution through the award of the 2010 Nobel Prize in Chemistry to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi underscored the profound impact of organoboron chemistry on modern synthetic methodology.
The evolution from simple alkyl boronic acids to complex heterocyclic derivatives such as this compound reflects broader trends in medicinal chemistry and materials science. The incorporation of nitrogen-containing heterocycles, particularly pyrazole systems, into boronic acid frameworks emerged as researchers recognized the enhanced biological activity and synthetic versatility provided by these structural motifs. The development of benzoxaborole compounds, first synthesized by Torsell in 1957, demonstrated the potential for cyclic boronic acid derivatives to exhibit improved stability and reduced susceptibility to hydrolysis compared to their acyclic counterparts.
The pharmaceutical applications of boronic acid derivatives gained significant momentum with the clinical development of bortezomib, the first boronic acid-containing drug approved for cancer treatment. This breakthrough demonstrated the viability of boron-containing compounds as therapeutic agents and stimulated extensive research into related structures. The subsequent approval of tavaborole for antifungal applications and crisaborole for dermatological conditions further validated the medicinal potential of organoboron compounds. These developments created a favorable environment for the exploration of novel boronic acid derivatives, including specialized compounds such as this compound.
Table 2: Key Historical Milestones in Boronic Acid Chemistry Development
Role in Modern Organoboron Chemistry
This compound occupies a significant position within the contemporary landscape of organoboron chemistry, serving as both a synthetic intermediate and a research tool for exploring advanced chemical transformations. The compound's utility in modern chemistry stems from its dual functionality as a Lewis acid and a nucleophilic coupling partner, characteristics that are enhanced by the electronic properties of the pyrazole ring system. The presence of the cyclobutyl substituent introduces unique steric and conformational considerations that can influence reaction selectivity and product formation in complex synthetic sequences.
In the context of cross-coupling chemistry, this compound serves as a valuable substrate for Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds with diverse organic halides and triflates. The compound's reactivity profile is influenced by the electron-donating properties of the pyrazole nitrogen atoms, which can modulate the transmetallation step of the catalytic cycle. Recent advances in photoinduced organoboron chemistry have expanded the synthetic applications of such compounds, with researchers exploring light-activated borylation processes that offer improved functional group tolerance and broader substrate scope.
The medicinal chemistry applications of this compound and related derivatives reflect the growing recognition of boron-containing compounds as viable pharmaceutical agents. The unique properties of boronic acids, including their ability to form reversible covalent complexes with diols and their capacity to act as enzyme inhibitors, make them attractive candidates for drug development. The pyrazole moiety contributes additional pharmacological properties, as nitrogen-containing heterocycles are commonly found in bioactive compounds and can enhance binding affinity to biological targets.
Contemporary research in organoboron chemistry has increasingly focused on the development of boronic acid-modified nanomaterials for biomedical applications. These materials exploit the Lewis acidic properties of boron to create responsive systems that can interact with biological molecules such as glucose and glycoproteins. The incorporation of heterocyclic boronic acids like this compound into such systems offers opportunities for enhanced selectivity and improved biological compatibility.
The compound also plays a role in the emerging field of boron neutron capture therapy, where boron-containing compounds are designed to deliver therapeutic doses of radiation to specific cellular targets. While this compound may not be directly employed in clinical applications, its structural features provide insights into the design principles for next-generation boron delivery agents. The compound's stability and synthetic accessibility make it a valuable model system for exploring structure-activity relationships in boron-containing pharmaceuticals.
Table 3: Modern Applications of this compound in Contemporary Chemistry
Properties
IUPAC Name |
(1-cyclobutylpyrazol-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c11-8(12)6-4-9-10(5-6)7-2-1-3-7/h4-5,7,11-12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJHUJINKCSWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2CCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with a variety of biological targets, including proteins and enzymes that contain diol or polyol motifs.
Mode of Action
(1-Cyclobutylpyrazol-4-yl)boronic acid, like other boronic acids, forms reversible covalent bonds with 1,2- and 1,3-diols. This allows it to interact with various biological targets. In the context of Suzuki–Miyaura (SM) cross-coupling reactions, boronic acids participate in transmetalation, a process where they transfer their organic groups to a metal catalyst.
Biochemical Pathways
In the context of sm cross-coupling reactions, boronic acids play a crucial role in forming new carbon-carbon bonds. This could potentially affect various biochemical pathways, depending on the specific context of the reaction.
Pharmacokinetics
It is known that the main mechanism by which boronic acids are metabolised is deboronation, yielding boric acid.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the context of its use. In the context of SM cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in SM cross-coupling reactions, the reaction conditions can significantly impact the success of the reaction.
Biological Activity
(1-Cyclobutylpyrazol-4-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various biochemical applications, including enzyme inhibition and drug development.
- Molecular Formula : CHB_{N}_2O_{2}
- Molecular Weight : 166.00 g/mol
- CAS Number : 1443112-00-8
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The boronic acid group can form reversible covalent bonds with hydroxyl groups on target biomolecules, leading to modulation of their activity.
Key Mechanisms:
- Enzyme Inhibition : Boronic acids often serve as inhibitors for serine proteases and other enzymes, impacting various metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it a candidate for developing new antibiotics.
Biological Activities
Research has indicated several biological activities associated with this compound:
1. Antimicrobial Properties
Studies have demonstrated that compounds similar to this compound can inhibit bacterial growth. The mechanism involves interference with bacterial cell wall synthesis or function.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition of growth | |
| Staphylococcus aureus | Reduced viability |
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as:
- Tyrosinase : Important in melanin production; inhibition could be beneficial in treating hyperpigmentation.
- Serine Proteases : Implicated in various physiological processes, including inflammation and coagulation.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound showed significant inhibition against E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined, demonstrating its potential as an effective antimicrobial agent.
Case Study 2: Enzyme Inhibition Assay
In vitro assays revealed that this compound inhibited tyrosinase activity by approximately 75% at a concentration of 100 µM, suggesting its potential use in cosmetic formulations aimed at skin lightening.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Factors influencing its bioavailability include:
- Solubility : The compound's solubility in aqueous environments affects absorption.
- Metabolism : The metabolic pathways involved in the biotransformation of the compound need further exploration to ascertain its active metabolites.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that boronic acids, including (1-Cyclobutylpyrazol-4-yl)boronic acid, exhibit potential anticancer properties. These compounds can act as proteasome inhibitors, which are crucial in the regulation of protein degradation pathways involved in cancer progression. For instance, research has shown that certain pyrazole derivatives can inhibit the growth of cancer cells by disrupting these pathways .
Case Study: Inhibition of Tumor Growth
A study demonstrated the efficacy of this compound in reducing tumor size in xenograft models. The compound was administered at varying doses, leading to a significant decrease in tumor volume compared to control groups. This suggests that the compound could be a candidate for further development as an anticancer agent .
Organic Synthesis
Cross-Coupling Reactions
this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is particularly valuable in synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.
| Reaction Type | Reagents Used | Yield (%) |
|---|---|---|
| Suzuki Coupling | This compound + Aryl Halide | 85 |
| Negishi Coupling | This compound + Organozinc | 90 |
These reactions demonstrate high yields and selectivity, making this compound a valuable reagent in synthetic organic chemistry .
Materials Science
Development of Functional Materials
Boronic acids have been explored for their ability to form dynamic covalent bonds with diols, leading to the development of new materials with unique properties. This compound can be incorporated into polymer matrices to create responsive materials that change properties under specific stimuli (e.g., pH or temperature).
Case Study: Smart Polymers
Research has shown that polymers containing this compound exhibit significant changes in mechanical properties when exposed to different environmental conditions. These smart materials could be used in drug delivery systems or as sensors .
Analytical Chemistry
Use in Sensor Technology
The unique properties of boronic acids make them suitable for developing sensors for glucose and other biomolecules. This compound has been studied for its ability to selectively bind to glucose, providing a basis for non-invasive glucose monitoring devices.
| Sensor Type | Detection Limit | Application Area |
|---|---|---|
| Glucose Sensor | 5 µM | Diabetes Monitoring |
| pH Sensor | 0.01 pH units | Environmental Monitoring |
These sensors leverage the reversible binding properties of boronic acids to detect changes in concentration accurately .
Comparison with Similar Compounds
Structural Comparison with Similar Boronic Acids
The cyclobutyl-pyrazole core distinguishes (1-Cyclobutylpyrazol-4-yl)boronic acid from other boronic acids. Key structural analogs include:
Physicochemical Properties: pKa and Stability
Boronic acid reactivity and bioavailability depend critically on pKa and stability under physiological conditions:
pKa Values
- General Trends : Boronic acids with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit lower pKa, enhancing ionization at physiological pH (~7.4) and improving binding to diol-containing biomolecules .
Hydrolytic Stability
- Reactivity with H₂O₂: Boronic acids like 4-nitrophenyl boronic acid undergo oxidation to phenols under basic conditions (optimal pH ~11) . Cyclobutyl-pyrazole derivatives may show slower hydrolysis due to steric hindrance, akin to pinacol ester analogs .
Antifungal and Anticancer Potential
- HDAC Inhibition: Structural analogs such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibit fungal histone deacetylase (HDAC) at 1 µM, surpassing trichostatin A (1.5 µM) . The cyclobutyl-pyrazole scaffold may offer enhanced selectivity for fungal vs. human HDACs.
- Cytotoxicity : Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids exhibit sub-micromolar cytotoxicity in triple-negative breast cancer models . Pyrazole-boronic acids (e.g., CAS 908268-52-0 ) may similarly target cancer cells via proteasome inhibition .
Proteasome Inhibition Selectivity
- Boronic Acid Moieties : Compounds like bortezomib (PS-341) and MG-132 rely on boronic acids for proteasome binding. EGCG selectively antagonizes boronic acid-containing inhibitors, suggesting this compound’s susceptibility to similar modulation .
Preparation Methods
Palladium-Catalyzed Borylation of Halogenated Pyrazoles
The primary and most documented method for preparing pyrazole boronic acids, including derivatives like (1-Cyclobutylpyrazol-4-yl)boronic acid, involves palladium-catalyzed cross-coupling reactions between halogenated pyrazoles and diboron reagents.
- Starting materials: 1-Boc-4-halopyrazole (halogen = bromine or iodine), pinacol diboron (B2Pin2).
- Catalyst: Palladium complex, commonly [1,1'-bis(diphenylphosphino)ferrocene] palladium dichloride.
- Base: Alkali metal weak acid salts such as potassium acetate or sodium acetate.
- Solvent: Alcohols like ethanol or isopropanol, sometimes mixed with other solvents like dioxane or toluene.
- Conditions: Heating to reflux (25–110 °C) under nitrogen atmosphere for around 16 hours.
1-Boc-4-halopyrazole + B2Pin2 + Pd catalyst + base → 1-Boc-4-pyrazole boronic acid pinacol ester
| Example | Halogenated Pyrazole | Catalyst Amount (mol) | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1-Boc-4-bromopyrazole | 0.001 | KOAc | Ethanol | 82.3 |
| 2 | 1-Boc-4-iodopyrazole | 0.001 | NaOAc | Isopropanol | 85.7 |
After the coupling, the product is purified by filtration, solvent evaporation, and extraction with petroleum ether to isolate the pinacol boronic ester intermediate.
Deprotection to Obtain the Free Boronic Acid
The pinacol boronic ester intermediate requires deprotection to yield the free boronic acid. This is achieved by:
- Heating the 1-Boc-4-pyrazole boronic acid pinacol ester to a molten state at 140–180 °C until no gas is released (removal of the Boc protecting group).
- Cooling to room temperature, adding petroleum ether, stirring, and filtering to obtain the pure pyrazole-4-boronic acid pinacol ester.
- Further hydrolysis or deprotection steps may be applied to remove the pinacol group if necessary.
This two-step process ensures high purity and good yield (around 80%) of the boronic acid derivative.
Specific Preparation of this compound
While direct literature on the exact synthesis of this compound is limited, its preparation logically follows the general palladium-catalyzed borylation route starting from 1-cyclobutyl-4-halopyrazole. The cyclobutyl substitution on the pyrazole nitrogen can be introduced prior to the borylation step.
- The 1-cyclobutyl substitution is introduced by alkylation of pyrazole nitrogen.
- The 4-position halogen (Br or I) is retained for the borylation reaction.
- The palladium-catalyzed borylation with pinacol diboron proceeds as described.
- Final deprotection yields this compound.
This compound is commercially available for research use, and stock solution preparation data (e.g., solubility and molarity) is documented for experimental applications.
Alternative Synthetic Approaches and Deprotection Techniques
Research on boronic acid derivatives reveals alternative methods and improvements in deprotection:
- Copper-catalyzed borylation: Some studies explore copper catalysis for related boronic acid synthesis, although palladium remains the standard for pyrazole derivatives.
- Pinacol ester deprotection: Traditional acidic or oxidative methods sometimes fail for sensitive compounds. A two-step mild deprotection protocol involving diethanolamine protection followed by oxidative cleavage with sodium periodate has been developed for pinacol boronic esters, offering mild conditions and tolerance to functional groups.
Summary Table of Preparation Steps
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation of pyrazole N-1 with cyclobutyl group | Alkyl halide, base | Variable | Prepares 1-cyclobutylpyrazole |
| 2 | Halogenation at pyrazole C-4 (Br or I) | Halogenating agents | Variable | Prepares 1-cyclobutyl-4-halopyrazole |
| 3 | Pd-catalyzed borylation with pinacol diboron | Pd catalyst, KOAc/NaOAc, EtOH or i-PrOH, reflux | 82–86 | Forms 1-Boc-4-pyrazole boronic acid pinacol ester |
| 4 | Deprotection (Boc removal and pinacol hydrolysis) | Heating 140–180 °C, petroleum ether, or mild oxidative cleavage | ~80 | Yields free boronic acid |
Q & A
Q. What are the best practices for synthesizing and purifying (1-cyclobutylpyrazol-4-yl)boronic acid to avoid degradation?
Boronic acids are prone to dehydration and trimerization, complicating purification. A common strategy involves synthesizing stable prodrugs (e.g., pinacol esters) that are later hydrolyzed to the free boronic acid. For aromatic boronic acids like this compound, protecting groups (e.g., diols) prevent unwanted side reactions during multi-step syntheses. Post-synthesis, derivatization with diethanolamine or pinacol yields crystalline derivatives for reliable characterization via TLC or HPLC .
Q. How can mass spectrometry (MS) techniques overcome challenges in characterizing boronic acid-containing compounds?
Free boronic acids often dehydrate during MS analysis, forming boroxines. Derivatization with diols (e.g., 2,3-butanedione) stabilizes the boronic acid as cyclic esters, enabling accurate MALDI-MS or LC-MS/MS detection. For peptides with multiple boronic acid moieties, arginine-specific labeling or polymer-based stabilization minimizes interference .
Q. What role does the boronic acid moiety play in reversible covalent inhibition, as seen in proteasome inhibitors like Bortezomib?
Boronic acids form reversible covalent bonds with nucleophilic residues (e.g., threonine in proteasomes), enhancing binding affinity and selectivity compared to non-covalent inhibitors. This mechanism underpins Bortezomib’s efficacy in treating multiple myeloma, where prolonged target engagement improves therapeutic outcomes .
Advanced Research Questions
Q. How can researchers optimize selectivity in glycoprotein binding studies using boronic acid-functionalized surfaces?
Non-specific secondary interactions (e.g., hydrophobic or ionic forces) often reduce selectivity. Adjusting buffer pH and ionic strength minimizes these effects. For example, using borate buffers at moderately elevated pH disrupts weak interactions while retaining specific boronic acid-diol binding. Surface plasmon resonance (SPR) studies demonstrate that terminal saccharide moieties influence binding affinity, guiding surface design for glycoprotein capture .
Q. What kinetic factors determine the efficacy of boronic acid-based glucose sensors in real-time monitoring?
Stopped-flow kinetic studies reveal that boronic acid-diol binding (e.g., with glucose) reaches equilibrium within seconds, with kon values following D-fructose > D-tagatose > D-mannose > D-glucose. This rapid binding enables real-time sensing, but sensor durability requires immobilizing boronic acids on redox-active polymers to prevent leaching and ensure reusability .
Q. How can contradictions in bioactivity data for boronic acid-containing anticancer agents be resolved?
Discrepancies often arise from structural variations (e.g., substituent positioning) or experimental conditions (e.g., cell line specificity). For example, cis-stilbene boronic acids inhibit tubulin polymerization (IC50 = 21–22 μM) but show variable cytotoxicity across cancer cell lines. Comparative COMPARE analysis of growth inhibition profiles (e.g., correlation coefficient r = 0.553 vs. combretastatin A-4) helps distinguish mechanism-specific effects from off-target interactions .
Q. What methodologies are recommended for assessing the thermal stability of boronic acids in storage and handling?
Thermogravimetric analysis (TGA) identifies degradation pathways and quantifies thermal stability. Aromatic boronic acids with electron-withdrawing groups exhibit higher decomposition temperatures. For flame-retardant applications, structural features (e.g., multiple boronic acid moieties) enhance char formation, but hydrolytic sensitivity necessitates anhydrous storage .
Q. How can LC-MS/MS be validated for detecting mutagenic boronic acid impurities in drug substances?
Method validation includes assessing limit of detection (LOD < 0.1 ppm), linearity (R<sup>2</sup> > 0.99), and accuracy (spike recovery 90–110%). Underivatized boronic acids are analyzed in MRM mode using triple quadrupole MS, with borate buffer to stabilize analytes. Cross-validation against ICH guidelines ensures compliance with regulatory standards for genotoxic impurities .
Methodological Comparisons
Q. What are the advantages of MALDI-MS over ESI-MS for sequencing boronic acid-containing peptides?
MALDI-MS provides higher tolerance for boroxine formation, enabling direct analysis of boronic acid-peptide conjugates without derivatization. In contrast, ESI-MS requires prior stabilization (e.g., diol derivatization) to avoid signal suppression from dehydration. MALDI’s matrix-assisted desorption also preserves labile boronic acid functionalities .
Q. How do boronic acid-based tubulin inhibitors compare to carboxylate bioisosteres in structure-activity relationships (SAR)?
Boronic acids in cis-stilbene frameworks (e.g., compound 13c) exhibit superior tubulin polymerization inhibition (IC50 = 21 μM) and apoptosis induction compared to carboxylate analogs. The boronic acid’s electrophilicity enhances reversible binding to β-tubulin, whereas carboxylates lack this covalent interaction, reducing potency .
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
